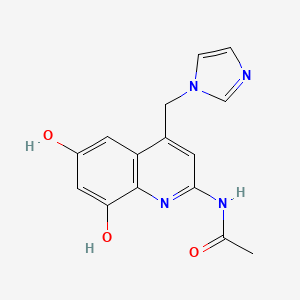
(R)-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyrimidinone core, and a phenylbutanoyl group, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenylbutanoyl group, and the construction of the pyrimidinone core. Each step requires specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine. This step often requires a strong base and a polar solvent to facilitate the cyclization process.
Attachment of the Phenylbutanoyl Group: The phenylbutanoyl group can be introduced through an acylation reaction using a phenylbutanoyl chloride and a suitable base, such as triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Construction of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction involving a suitable amine and a carbonyl compound. This step often requires a catalyst, such as a Lewis acid, to promote the formation of the pyrimidinone ring.
Industrial Production Methods
Industrial production of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where nucleophiles can replace existing substituents. Common reagents include alkyl halides and nucleophilic bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution: Alkyl halides, nucleophilic bases, and other suitable nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one has potential applications as a therapeutic agent. Its unique structure and chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful starting material for the production of a wide range of industrial products.
Wirkmechanismus
The mechanism of action of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular processes.
Receptors: The compound may bind to specific receptors, modulating their signaling pathways and affecting cellular responses.
Proteins: The compound may interact with other proteins, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one: The compound itself.
(S)-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one: The enantiomer of the compound.
3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one: The racemic mixture of the compound.
Uniqueness
The uniqueness of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one lies in its specific stereochemistry and the presence of multiple functional groups. This allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C21H28N4O3 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-6-(methylamino)pyrimidin-4-one |
InChI |
InChI=1S/C21H28N4O3/c1-16(17-6-4-3-5-7-17)12-19(26)24-10-8-21(28,9-11-24)14-25-15-23-18(22-2)13-20(25)27/h3-7,13,15-16,22,28H,8-12,14H2,1-2H3/t16-/m1/s1 |
InChI-Schlüssel |
ZBYDPBIPECRONP-MRXNPFEDSA-N |
Isomerische SMILES |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NC)O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NC)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)
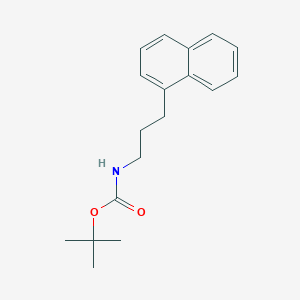
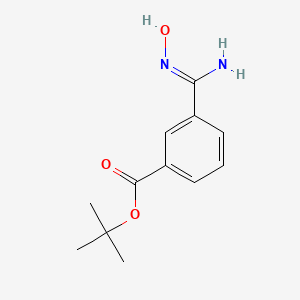
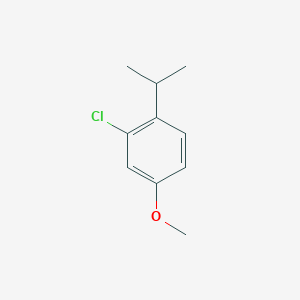
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
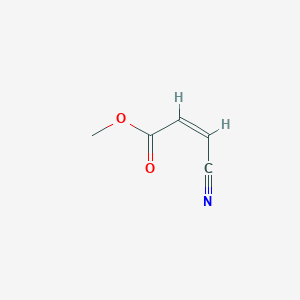
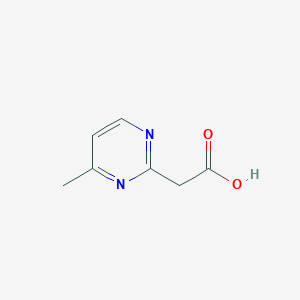
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)
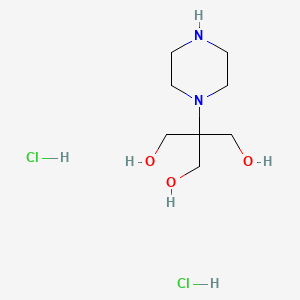
![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)

